Sorafenib Tosylate

Description

Properties

IUPAC Name |

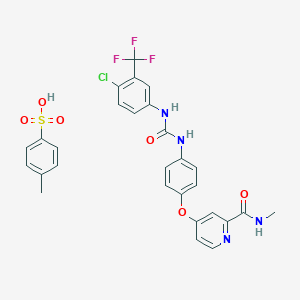

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDHYUQIDRJSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClF3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047839 | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475207-59-1 | |

| Record name | Nexavar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sorafenib Tosylate in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib, a multi-kinase inhibitor, represents a significant milestone in the systemic treatment of advanced hepatocellular carcinoma (HCC).[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic efficacy of Sorafenib Tosylate in HCC. It delves into the drug's principal molecular targets, the downstream signaling pathways it modulates, and its ultimate effects on tumor cell proliferation, angiogenesis, and apoptosis. This document also includes a compilation of preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of the critical signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[2] For patients with advanced HCC, systemic therapy options have historically been limited. The approval of this compound (marketed as Nexavar) marked a paradigm shift in the management of this disease, being the first agent to demonstrate a significant improvement in overall survival in patients with advanced HCC.[3][4][5][6] Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor progression and angiogenesis.[1][4] A thorough understanding of its mechanism of action is crucial for optimizing its clinical use, overcoming resistance, and developing novel combination therapies.

Molecular Targets of Sorafenib

Sorafenib exerts its anti-tumor effects by targeting multiple protein kinases involved in both tumor cell proliferation and angiogenesis.[7] Its primary targets can be broadly categorized into two groups: intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.[1]

Intracellular Kinases:

-

RAF Kinases: Sorafenib is a potent inhibitor of RAF-1 (or c-RAF) and wild-type B-RAF, key components of the RAS/RAF/MEK/ERK signaling pathway.[8][9] This pathway is frequently hyperactivated in HCC and plays a central role in regulating cell proliferation, differentiation, and survival.[9]

Receptor Tyrosine Kinases (RTKs):

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sorafenib targets VEGFR-2 and VEGFR-3, which are crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10]

-

Platelet-Derived Growth Factor Receptor (PDGFR): By inhibiting PDGFR-β, Sorafenib further contributes to the suppression of angiogenesis.[10]

-

Other RTKs: Sorafenib also shows activity against other RTKs such as c-KIT and FLT3.[11][12]

Signaling Pathways Modulated by Sorafenib

The therapeutic efficacy of Sorafenib in HCC is a direct consequence of its ability to disrupt key signaling cascades that drive tumor growth and survival.

Inhibition of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell proliferation and survival. In many HCC cases, this pathway is constitutively active. Sorafenib's inhibition of RAF-1 and B-RAF blocks the phosphorylation and activation of MEK (Mitogen-activated protein kinase kinase), which in turn prevents the phosphorylation and activation of ERK (Extracellular signal-regulated kinase).[13] This blockade of the RAF/MEK/ERK pathway leads to a decrease in the expression of downstream targets like cyclin D1, a key regulator of cell cycle progression, thereby inducing cell cycle arrest and inhibiting tumor cell proliferation.[13]

Inhibition of Angiogenesis

Angiogenesis is a hallmark of cancer, and HCC is a highly vascularized tumor. Sorafenib's anti-angiogenic effects are primarily mediated through the inhibition of VEGFR-2, VEGFR-3, and PDGFR-β.[10] The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. By blocking VEGFR-2, Sorafenib effectively inhibits these processes. Similarly, the inhibition of PDGFR-β, which is involved in the recruitment of pericytes that stabilize newly formed vessels, further contributes to the disruption of tumor vasculature. This dual blockade of key angiogenic pathways results in reduced tumor vascularity, leading to nutrient deprivation and hypoxia within the tumor, ultimately inhibiting its growth.

Preclinical and Clinical Efficacy

The anti-tumor activity of Sorafenib in HCC has been extensively validated in both preclinical models and large-scale clinical trials.

Preclinical Data

In vitro studies have demonstrated that Sorafenib inhibits the proliferation of various HCC cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for Sorafenib in HCC cell lines typically range from low to mid-micromolar concentrations. In vivo, Sorafenib has been shown to significantly inhibit tumor growth in HCC xenograft models in a dose-dependent fashion.

Table 1: Preclinical Efficacy of Sorafenib in HCC Models

| Model System | Cell Line(s) | Endpoint | Sorafenib Concentration/Dose | Result | Reference(s) |

| In Vitro | HepG2, HuH-7 | Cell Viability (IC50) | ~6 µmol/L (48h) | Significant inhibition of cell proliferation | [11] |

| In Vitro | HepG2, Huh7 | Cell Viability (IC50) | 3.4 µM (HepG2), 4.5 µM (Huh7) | Dose-dependent inhibition of cell proliferation | [14] |

| In Vitro | HepG2, Huh7 | Cell Viability (IC50) | 7.10 µM (HepG2), 11.03 µM (Huh7) | Dose-dependent inhibition | [15] |

| In Vivo | HuH-7 Xenograft | Tumor Growth Inhibition | 40 mg/kg, p.o. daily for 3 weeks | 40% reduction in tumor growth | [11] |

| In Vivo | HLE Xenograft | Tumor Growth Inhibition | 25 mg/kg | 49.3% inhibition of tumor growth | [3] |

| In Vivo | Patient-Derived Xenografts | Tumor Growth Inhibition | 50 mg/kg and 100 mg/kg | 85% and 96% tumor growth inhibition, respectively | [16] |

Clinical Trial Data

The pivotal phase III clinical trials, the SHARP (Sorafenib HCC Assessment Randomized Protocol) trial and the Asia-Pacific trial, established Sorafenib as the standard of care for advanced HCC.[4][5][6] These trials demonstrated a statistically significant improvement in overall survival (OS) and time to progression (TTP) for patients treated with Sorafenib compared to placebo.

Table 2: Efficacy of Sorafenib in Phase III Clinical Trials for Advanced HCC

| Trial | Treatment Arm | Number of Patients | Median Overall Survival (months) | Hazard Ratio (OS) | Median Time to Progression (months) | Hazard Ratio (TTP) |

| SHARP Trial [5][12] | Sorafenib | 299 | 10.7 | 0.69 (p<0.001) | 5.5 | 0.58 (p<0.001) |

| Placebo | 303 | 7.9 | 2.8 | |||

| Asia-Pacific Trial [4][17] | Sorafenib | 150 | 6.5 | 0.68 (p=0.014) | 2.8 | 0.57 (p=0.0005) |

| Placebo | 76 | 4.2 | 1.4 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Sorafenib in HCC.

Western Blot Analysis for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in HCC cells treated with Sorafenib to assess the inhibition of the RAF/MEK/ERK pathway.

Materials:

-

HCC cell lines (e.g., HepG2, Huh7)

-

Sorafenib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed HCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Sorafenib or vehicle (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE: Normalize the protein samples to the same concentration and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the bound antibodies and then re-probed with the anti-total-ERK antibody, following steps 6-11.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HCC cell lines

-

Sorafenib

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCC cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Sorafenib for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the drug concentration.

In Vivo HCC Xenograft Model

This protocol describes the establishment of a subcutaneous HCC xenograft model in immunodeficient mice to evaluate the in vivo efficacy of Sorafenib.

Materials:

-

HCC cell line (e.g., HepG2, Huh7)

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

Sorafenib

-

Vehicle for oral gavage

-

Calipers

Procedure:

-

Cell Preparation: Culture the HCC cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor formation.

-

Tumor Cell Implantation: Subcutaneously inject a defined number of HCC cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and have reached a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Sorafenib (at a predetermined dose, e.g., 30-60 mg/kg) or vehicle to the respective groups via oral gavage daily or as per the experimental design.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, Western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the Sorafenib-treated and control groups to determine the in vivo anti-tumor efficacy.

Mechanisms of Resistance to Sorafenib

Despite its initial efficacy, many patients with advanced HCC eventually develop resistance to Sorafenib. Understanding the mechanisms of resistance is critical for developing strategies to overcome it. Key resistance mechanisms include:

-

Activation of Alternative Signaling Pathways: Upregulation of compensatory signaling pathways, such as the PI3K/Akt/mTOR pathway, can bypass the RAF/MEK/ERK blockade and promote cell survival and proliferation.[5][18]

-

Epithelial-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype by tumor cells can confer resistance to Sorafenib.

-

Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and the presence of tumor-associated macrophages (TAMs), can contribute to Sorafenib resistance.[16]

-

Genetic and Epigenetic Alterations: Mutations in genes downstream of RAF or epigenetic modifications can lead to reactivation of the MAPK pathway or activation of other survival pathways.

Conclusion

This compound has revolutionized the treatment of advanced hepatocellular carcinoma by targeting key molecular drivers of tumor growth and angiogenesis. Its mechanism of action, centered on the dual inhibition of the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR, provides a strong rationale for its clinical efficacy. However, the development of resistance remains a significant clinical challenge. Future research efforts should focus on elucidating the intricate mechanisms of resistance and developing rational combination therapies to enhance the durability of response and further improve outcomes for patients with advanced HCC. This in-depth guide serves as a valuable resource for researchers and clinicians working towards these goals.

References

- 1. HCC xenograft model [bio-protocol.org]

- 2. An overview of mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of sorafenib in patients in the Asia-Pacific region with advanced hepatocellular carcinoma: a phase III randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Chick Embryo Chorioallantoic Membrane In The Study Of Angiogenesis And Metastasis The Cam Assay In The Study Of Angiogenesis And Metastasis [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 10. researchgate.net [researchgate.net]

- 11. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. 3.4. Western Blotting and Detection [bio-protocol.org]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

Sorafenib Tosylate: A Technical Guide to Target Kinases and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib Tosylate, a multi-kinase inhibitor, has emerged as a critical therapeutic agent in the treatment of several cancers, including unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), and radioactive iodine-refractory differentiated thyroid carcinoma (DTC).[1][2][3] Its efficacy stems from its ability to simultaneously target multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4][5] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its target kinases, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Target Kinase Profile of this compound

This compound exhibits a broad inhibitory profile against both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.[4] The primary targets are key components of the RAF/MEK/ERK and the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling cascades.

Quantitative Inhibition of Target Kinases

The inhibitory activity of Sorafenib is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following tables summarize the in-vitro IC50 values of Sorafenib against its principal kinase targets.

| Serine/Threonine Kinase Targets | IC50 (nM) |

| Raf-1 | 6 |

| Wild-type B-Raf | 22 |

| Mutant B-Raf (V599E) | 38 |

Data sourced from cell-free assays.[1][6]

| Receptor Tyrosine Kinase Targets | IC50 (nM) |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| Flt-3 | 59 |

| c-KIT | 68 |

| FGFR-1 | 580 |

Data sourced from cell-free assays.[1][6]

Core Signaling Pathways Targeted by this compound

Sorafenib exerts its anti-cancer effects by disrupting two critical signaling pathways: the RAF/MEK/ERK pathway, which is central to cell proliferation and survival, and the VEGFR/PDGFR pathway, which plays a pivotal role in tumor angiogenesis.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth, proliferation, and survival.[4] Sorafenib directly inhibits both wild-type and mutant forms of RAF kinases, thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting tumor cell proliferation.[3][5]

The VEGFR/PDGFR Angiogenesis Pathway

Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. This process is primarily driven by signaling through VEGFRs and PDGFRs on endothelial cells.[4] Sorafenib inhibits these receptor tyrosine kinases, leading to a reduction in tumor vascularization, thereby limiting the supply of oxygen and nutrients to the tumor.[3][4]

Experimental Protocols

The following are representative protocols for key assays used to determine the inhibitory activity of this compound.

In-Vitro RAF Kinase Assay

This assay measures the ability of Sorafenib to inhibit the phosphorylation of MEK-1 by RAF kinases.

Workflow Diagram:

Methodology:

-

Reagents:

-

Recombinant human RAF-1 or B-RAF enzyme.

-

Recombinant human MEK-1 substrate.

-

This compound serially diluted in DMSO.

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol).[1]

-

γ-[33P]ATP.

-

-

Procedure:

-

In a reaction well, combine the RAF enzyme (e.g., 80 ng), MEK-1 substrate (e.g., 1 µg), and varying concentrations of Sorafenib in the assay buffer.[1]

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding γ-[33P]ATP (e.g., final concentration of 10 µM).[1]

-

Incubate at 32°C for 25 minutes.[1]

-

Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Separate the reaction products by SDS-PAGE.

-

Quantify the incorporation of 33P into MEK-1 using autoradiography or a phosphorimager.

-

Calculate the percentage of inhibition for each Sorafenib concentration and determine the IC50 value by non-linear regression analysis.

-

In-Vitro VEGFR-2 Kinase Assay (TR-FRET)

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Methodology:

-

Reagents:

-

Procedure:

-

To a 96-well plate, add the VEGFR-2 kinase domain, the biotinylated substrate, and varying concentrations of Sorafenib.[7]

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect phosphorylation by adding the Europium-labeled anti-phosphotyrosine antibody and APC-conjugated streptavidin.

-

After another incubation period, read the plate on a TR-FRET-compatible reader.

-

The TR-FRET signal is proportional to the extent of substrate phosphorylation. Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

This compound's clinical efficacy is underpinned by its well-defined mechanism of action as a multi-kinase inhibitor. By potently targeting key kinases in the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways, it effectively inhibits both tumor cell proliferation and the angiogenesis that sustains tumor growth. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of this important therapeutic agent.

References

The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide for Drug Development Professionals

Introduction

Sorafenib, a multi-kinase inhibitor, has become a cornerstone in the treatment of various cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of several key kinases implicated in tumor cell proliferation and angiogenesis, such as Raf kinases (Raf-1, B-Raf) and receptor tyrosine kinases like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Understanding the structure-activity relationship (SAR) of Sorafenib is crucial for the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the SAR studies of Sorafenib Tosylate, detailing key structural modifications and their impact on biological activity. It also includes comprehensive experimental protocols for relevant assays and visual representations of the signaling pathways targeted by this important therapeutic agent.

Core Structure of Sorafenib

The chemical structure of Sorafenib, 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide, can be divided into three main regions, each offering opportunities for modification to explore the SAR:

-

The Picolinamide Moiety: This region is crucial for binding to the kinase hinge region.

-

The Bi-aryl Urea Linker: This central part of the molecule forms critical hydrogen bonds within the ATP-binding pocket of the target kinases.

-

The Substituted Phenyl Ring: This lipophilic tail group occupies a hydrophobic pocket in the kinase domain.

Structure-Activity Relationship Studies

The following tables summarize the quantitative data from various studies on Sorafenib analogues, highlighting how modifications to its core structure affect its inhibitory activity against key kinases and cancer cell lines.

Table 1: Modifications of the Picolinamide Moiety

| Compound | Modification | B-Raf (IC50, nM) | c-Raf (IC50, nM) | VEGFR-2 (IC50, nM) | Cell Line (IC50, µM) |

| Sorafenib | N-methylpicolinamide | 22 | 6 | 90 | HepG2: 6 |

| Analogue 1a | Replacement of picolinamide with benzamide | >1000 | >1000 | >1000 | - |

| Analogue 1b | N-ethylpicolinamide | 25 | 8 | 105 | - |

| Analogue 1c | N-cyclopropylpicolinamide | 30 | 10 | 120 | - |

| SRF-CHA | Hydroxamic acid derivative with an alkyl linker | - | - | - | SH-SY5Y: >10 |

| SRF-THA | Hydroxamic acid derivative with a thioether linker | - | - | - | SH-SY5Y: ~5 |

Data compiled from multiple sources.

Key Insights: The N-methylpicolinamide group is critical for activity. Replacement with a simple benzamide (Analogue 1a) leads to a complete loss of inhibitory function. Modifications to the N-alkyl group are generally well-tolerated, with ethyl (Analogue 1b) and cyclopropyl (Analogue 1c) substitutions showing comparable activity to the parent compound. Introducing a hydroxamic acid moiety to target histone deacetylases (HDACs) shows that the nature of the linker is crucial, with an alkyl linker being detrimental to activity (SRF-CHA) while a thioether linker (SRF-THA) retains activity comparable to Sorafenib.

Table 2: Modifications of the Urea Linker

| Compound | Modification | B-Raf (IC50, nM) | c-Raf (IC50, nM) | VEGFR-2 (IC50, nM) | Cell Line (IC50, µM) |

| Sorafenib | Urea | 22 | 6 | 90 | HepG2: 6 |

| Analogue 2a | Thiourea | 45 | 15 | 150 | - |

| Analogue 2b | Sulfonylurea (6c) | - | - | >10 µM (inhibition rate) | A549: 16.54 |

| Analogue 2c | Sulfonylurea (6f) | - | - | >10 µM (inhibition rate) | A549: 25.18 |

Data compiled from multiple sources.

Key Insights: The urea linker is essential for potent kinase inhibition, likely due to its ability to form key hydrogen bonds. Replacing the urea with a thiourea (Analogue 2a) results in a moderate decrease in activity. The introduction of a sulfonylurea moiety (Analogues 2b and 2c) significantly reduces the inhibitory activity against VEGFR2 and results in weaker cytotoxicity against cancer cell lines.

Table 3: Modifications of the Substituted Phenyl Ring

| Compound | Modification | B-Raf (IC50, nM) | c-Raf (IC50, nM) | VEGFR-2 (IC50, nM) | Cell Line (IC50, µM) |

| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 22 | 6 | 90 | HepG2: 6 |

| Analogue 3a | 4-chloro-3-methylphenyl | 35 | 12 | 110 | - |

| Analogue 3b | 3-(trifluoromethyl)phenyl | 28 | 9 | 95 | - |

| Analogue 3c | 4-chlorophenyl | 50 | 20 | 180 | - |

| Compound 3d | 2-aminobenzoic acid derivative | - | - | - | Hela: 0.56 |

| Compound 3t | 2-aminobenzoic acid derivative | - | - | - | H1975: 2.34 |

| Compound 3v | 2-aminobenzoic acid derivative | - | - | - | A549: 1.35 |

Data compiled from multiple sources.

Key Insights: The 4-chloro and 3-trifluoromethyl substituents on the terminal phenyl ring are important for optimal activity. Removal of either the chloro group (Analogue 3b) or the trifluoromethyl group (Analogue 3c) leads to a decrease in potency. Replacing the trifluoromethyl with a smaller methyl group (Analogue 3a) is better tolerated than complete removal. Bioisosteric replacement of the substituted phenyl ring with other moieties, such as those derived from 2-aminobenzoic acid, can lead to potent anti-proliferative activity against various cancer cell lines. For instance, compound 3d shows potent activity against Hela cells.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of Sorafenib analogues. Below are protocols for key in vitro assays.

Biochemical Kinase Inhibition Assays

1. VEGFR-2 (KDR) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly (Glu, Tyr) 4:1 peptide substrate.

-

ATP.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Test compounds dissolved in DMSO.

-

Kinase-Glo™ Max Luminescent Kinase Assay Kit (Promega).

-

White, opaque 96-well plates.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly (Glu, Tyr) substrate.

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ Max reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Raf-1 and B-Raf Kinase Assays

These assays are similar in principle to the VEGFR-2 assay but use MEK1 as the substrate for Raf kinases.

-

Materials:

-

Recombinant human Raf-1 or B-Raf (wild-type or mutant) kinase.

-

Recombinant inactive MEK1 protein.

-

ATP ([γ-³²P]ATP for radioactive detection or cold ATP for luminescence-based detection).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl₂).

-

Test compounds dissolved in DMSO.

-

For radioactive assay: Phosphocellulose paper and scintillation counter.

-

For luminescence assay: Kinase-Glo™ Max kit and luminometer.

-

-

Protocol (Luminescence-based):

-

Follow steps 1-3 as described for the VEGFR-2 assay, using Raf-1 or B-Raf and MEK1.

-

Prepare a master mix containing kinase buffer, ATP, and MEK1 substrate.

-

Add the master mix to the wells.

-

Initiate the reaction by adding the Raf kinase.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and quantify the remaining ATP using the Kinase-Glo™ Max reagent.

-

Measure luminescence and calculate IC50 values as described previously.

-

Cellular Proliferation Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HepG2, A549, Hela).

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear tissue culture plates.

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous, luminescence-based assay that measures the amount of ATP present in viable cells.

-

Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

CellTiter-Glo® Reagent (Promega).

-

White, opaque 96-well tissue culture plates.

-

-

Protocol:

-

Seed cells in a 96-well opaque plate and treat with test compounds as described for the MTT assay.

-

After the treatment period, equilibrate the plate to room temperature for about 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate cell viability and IC50 values as for the MTT assay.

-

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by Sorafenib and a general workflow for SAR studies.

An In-depth Technical Guide to the Chemical Properties and Aqueous Solubility of Sorafenib Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and aqueous solubility of Sorafenib Tosylate, a key multi-kinase inhibitor used in oncology. This document synthesizes critical data, outlines detailed experimental methodologies, and visualizes complex biological pathways to support research and development efforts.

Core Chemical Properties of this compound

This compound is the tosylate salt of Sorafenib, an oral multi-kinase inhibitor.[1] It is a white to yellowish or brownish solid.[2] The compound's fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | [3] |

| Synonyms | BAY 43-9006, Nexavar, Sorafenib tosilate | [3][4] |

| CAS Number | 475207-59-1 | [2] |

| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ · C₇H₈O₃S (or C₂₈H₂₄ClF₃N₄O₆S) | [2][3] |

| Molecular Weight | 637.0 g/mol | [3] |

| Appearance | Off-white crystalline powder | [5] |

| Melting Point | 229-232°C | [6] |

| pKa (Strongest Acidic) | -7.2 (Predicted) | [7] |

| pKa (Strongest Basic) | 15.04 (Predicted) | [7] |

Aqueous Solubility of this compound

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability and poor aqueous solubility.[8] This low solubility is a critical factor influencing its oral bioavailability, which ranges from 38% to 49%.[8] The compound is practically insoluble in aqueous media across a physiological pH range.[2][9]

The solubility is significantly affected by the presence of surfactants. For instance, the addition of 1% sodium dodecyl sulfate (SDS) markedly improves its solubility in various pH buffers.[8]

| Medium | Solubility | Source(s) |

| Plain Water | ~10-20 µM | [5] |

| Water | 0.00152 mg/mL (Predicted) | [7] |

| 0.1 N HCl (pH 1.2) | Insoluble | [8] |

| Acetate Buffer (pH 4.5) | Insoluble | [8] |

| Phosphate Buffer (pH 6.8) | Insoluble | [8] |

| 0.1 N HCl + 1.0% SDS | 0.314 ± 0.006 mg/mL (Form I) / 1.103 ± 0.014 mg/mL (Form III) | [8] |

| Acetate Buffer (pH 4.5) + 1.0% SDS | 2.404 ± 0.012 mg/mL (Form I) / 2.355 ± 0.009 mg/mL (Form III) | [8] |

| Phosphate Buffer (pH 6.8) + 1.0% SDS | 0.051 ± 0.005 mg/mL (Form I) / 1.805 ± 0.023 mg/mL (Form III) | [8] |

Experimental Protocol: Aqueous Solubility Determination

The determination of aqueous solubility for poorly soluble compounds like this compound is crucial for pre-formulation and drug development. The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is based on the OECD Guideline 105 and established methodologies.[2][10]

Caption: Workflow for the shake-flask solubility determination method.

-

Preliminary Test : To estimate the approximate solubility, a small amount of this compound (e.g., 10 mg) is added to a vessel with a known volume of the aqueous medium (e.g., 10 mL). The mixture is agitated, and the amount of substance required to achieve saturation is estimated. This helps determine the appropriate amount of compound for the definitive test.[5]

-

Apparatus and Reagents :

-

Glass flasks or vials with stoppers.

-

A constant temperature shaker bath or magnetic stirrer, maintained at 37 ± 1°C.

-

Centrifuge and/or syringe filters (e.g., 0.22 µm) to separate the solid and liquid phases.

-

Calibrated analytical equipment, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate physiological conditions.[8]

-

-

Procedure :

-

An excess amount of this compound, estimated from the preliminary test (typically 5-fold), is added to at least three separate flasks for each pH condition.

-

A measured volume of the selected aqueous buffer is added to each flask. The flasks are then tightly sealed.

-

The flasks are agitated in the constant temperature bath. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause foaming or dispersion of the solid into micro-aggregates.

-

Equilibration is allowed to proceed for a sufficient duration, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]

-

-

Sample Analysis :

-

After equilibration, the flasks are removed from the shaker, and the solid phase is allowed to settle.

-

The supernatant is carefully separated from the excess solid by centrifugation followed by filtration through a chemically inert filter.

-

The concentration of this compound in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV). A calibration curve prepared with standards of known concentrations is used for quantification.

-

-

Data Reporting :

-

The solubility is reported as the mean concentration from the replicate flasks, along with the standard deviation.

-

The temperature, pH of the medium, and the specific analytical method used are always reported with the results.

-

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through a dual mechanism: it inhibits both tumor cell proliferation and tumor angiogenesis by targeting key protein kinases.[1] Its primary targets are the RAF serine/threonine kinases in the RAF/MEK/ERK signaling pathway and the receptor tyrosine kinases (RTKs) VEGFR and PDGFR, which are crucial for angiogenesis.[1][5]

Caption: Dual inhibitory action of this compound on key signaling pathways.

-

Inhibition of the RAF/MEK/ERK Pathway : This pathway is a critical signaling cascade that regulates cell division and proliferation.[2] Sorafenib blocks the activity of RAF kinases (C-RAF and B-RAF), which prevents the downstream phosphorylation of MEK and ERK.[1] This action disrupts the signals that promote cancer cell growth and survival.

-

Inhibition of Angiogenesis : Sorafenib targets receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5] These receptors are essential for angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen.[2] By inhibiting these receptors, Sorafenib effectively reduces the tumor's blood supply, hindering its growth and potential for metastasis.[1]

References

- 1. filab.fr [filab.fr]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Determining the Working Concentration of Sorafenib Tosylate for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib Tosylate is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[1][2][3] Determining the optimal working concentration is a critical first step in any in vitro study to ensure reliable and reproducible results. This document provides detailed protocols for preparing this compound solutions, determining its half-maximal inhibitory concentration (IC50) in cancer cell lines using a colorimetric MTT assay, and summarizes reported IC50 values in various cell lines to guide initial experimental design.

Introduction

Sorafenib acts by inhibiting the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and by targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), key players in angiogenesis.[1][2][3][4] The efficacy of Sorafenib can vary significantly between different cell lines due to their unique genetic and molecular profiles. Therefore, it is imperative to empirically determine the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. This value serves as a benchmark for selecting appropriate concentrations for subsequent mechanistic and functional assays.

Data Presentation: Reported IC50 Values of Sorafenib

The following table summarizes the half-maximal inhibitory concentration (IC50) of Sorafenib in various cancer cell lines as reported in the literature. These values can serve as a reference point for designing the concentration range in your initial experiments.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10 | [5][6][7] |

| Huh7 | Hepatocellular Carcinoma | 4.5 - 11.03 | [6][7] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [5] |

| MDA-MB-231 | Breast Cancer | 2.6 | [5] |

| MG63 | Osteosarcoma | 2.793 | [8] |

| U2OS | Osteosarcoma | 4.677 | [8] |

| SAOS-2 | Osteosarcoma | 3.943 | [8] |

| KHOS | Osteosarcoma | 2.417 | [8] |

| HOS | Osteosarcoma | 4.784 | [8] |

| SJSA-1 | Osteosarcoma | 4.511 | [8] |

| MNNG-HOS | Osteosarcoma | 4.814 | [8] |

| Caco-2 | Colorectal Adenocarcinoma | 1.17 - 1.55 | [9] |

| CAKI-1 | Renal Cell Carcinoma | 3.2 | [9] |

| EKVX | Non-Small Cell Lung Cancer | 2.5 | [9] |

| Hep 3B2 | Hepatocellular Carcinoma | 1.5 | [9] |

| MV-4-11 | Acute Myeloid Leukemia | 0.00303 | [5] |

| MONO-MAC-6 | Acute Monocytic Leukemia | 0.00418 | [5] |

| ALL-PO | Acute Lymphoblastic Leukemia | 0.03184 | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required amount: Determine the desired stock concentration (e.g., 20 mM) and the volume needed. The molecular weight of this compound is 637.03 g/mol .[10]

-

Dissolution: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in the appropriate volume of DMSO. For example, to prepare a 20 mM stock solution, dissolve 12.74 mg of this compound in 1 mL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C for a short period can aid dissolution.[11]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9][12]

Note: The solubility of this compound is high in DMSO.[10][13] Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%).

Protocol 2: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

Day 1: Cell Seeding

-

Culture the cells to approximately 80% confluency.

-

Trypsinize and resuspend the cells in complete medium.

-

Count the cells and adjust the cell density to a predetermined optimal seeding density (typically 5,000-10,000 cells/well, which should be determined empirically for each cell line to ensure exponential growth throughout the experiment).[14]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Drug Treatment

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting point is a 2-fold or 3-fold serial dilution covering a broad concentration range (e.g., 0.1 µM to 100 µM).[14][15] Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate or quadruplicate.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

Day 4 or 5: MTT Assay

-

After the incubation period, carefully remove the drug-containing medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[16]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Signaling Pathways Inhibited by Sorafenib

Sorafenib exerts its anti-cancer effects by targeting multiple kinases in key signaling pathways.

Caption: Sorafenib's dual mechanism of action.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps for determining the IC50 of this compound.

Caption: Workflow for determining IC50 using MTT assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

Application of Sorafenib Tosylate in 3D Spheroid Culture Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid culture systems have emerged as powerful in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2][3] These models are instrumental in preclinical drug screening and in studying the mechanisms of drug resistance. Sorafenib Tosylate, an oral multi-kinase inhibitor, is a key therapeutic agent approved for the treatment of advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma.[4][5][6][7] Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting multiple kinases.[8][9][10] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture systems, offering valuable insights for cancer research and drug development.

Sorafenib's efficacy is attributed to its ability to block the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and to inhibit vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), key players in tumor angiogenesis.[8][9][11][12] The use of 3D spheroid models allows for the investigation of Sorafenib's effects in a system that mimics the physiological gradients of oxygen, nutrients, and drug penetration found in vivo.[13][14]

Application Notes

Modeling Drug Resistance

3D spheroid cultures are particularly useful for studying acquired resistance to therapies like Sorafenib.[1] For instance, a drug-resistant 3D tumor spheroid model for HCC was developed using Sorafenib-resistant cells, which demonstrated reduced drug diffusion and increased resistance to second-line therapies like regorafenib.[1] These models can aid in identifying the mechanisms of resistance and in screening for new therapeutic strategies to overcome it.

High-Throughput Screening (HTS)

The development of platforms such as 384-well hanging drop culture plates has made the formation, culture, and drug testing of 3D spheroids amenable to high-throughput screening (HTS).[15] This enables the efficient evaluation of Sorafenib's efficacy across various cancer cell lines and in combination with other drugs.

Investigating the Tumor Microenvironment

Multi-cell type spheroid models, incorporating cancer cells, stromal cells (like stellate cells), and immune cells (like monocytes), can be used to study the impact of Sorafenib on the tumor microenvironment.[1] These complex models allow for the investigation of how Sorafenib affects cell-cell interactions and the secretion of inflammatory markers.[1]

Understanding Drug Diffusion and Efficacy

The age and compactness of a spheroid can significantly influence the diffusion and efficacy of Sorafenib.[3][13] Studies have shown that as spheroids age and grow, the penetration of Sorafenib can be hindered, leading to a heterogeneous drug response within the spheroid.[13] This highlights the importance of characterizing spheroid properties when evaluating drug efficacy.

Data Presentation

Table 1: IC50 Values of Sorafenib in 2D vs. 3D Spheroid Cultures

| Cell Line | Culture Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HepG2 | 2D Monolayer | Not specified | 24 | [3] |

| HepG2 | 3D Spheroid | Not specified | 24 | [3] |

| HepG2 | 2D Monolayer | Not specified | 48 | [3] |

| HepG2 | 3D Spheroid | Not specified | 48 | [3] |

| C3A | 2D Monolayer | 13.52 | 48 | [16] |

| C3A | 3D Spheroid | 16.03 | 48 | [16] |

Note: Specific IC50 values for HepG2 were not provided in the source, but the study indicated higher resistance in 3D cultures.[3]

Signaling Pathways and Experimental Workflows

Sorafenib Mechanism of Action

Sorafenib exerts its anti-cancer effects by targeting key signaling pathways involved in cell proliferation and angiogenesis.

Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and VEGFR/PDGFR signaling.

Experimental Workflow for Sorafenib Testing in 3D Spheroids

This workflow outlines the key steps from spheroid formation to data analysis.

Caption: Workflow for evaluating Sorafenib efficacy in 3D spheroid cultures.

Experimental Protocols

Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique

This protocol is adapted from standard methods for generating spheroids in ultra-low attachment plates.[17][18]

Materials:

-

Cancer cell line of interest (e.g., HepG2, Huh7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells in a T-75 flask to 70-80% confluency.

-

Wash the cells with PBS and then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well).

-

Add 100-200 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

-

Established 3D spheroids in a 96-well plate

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of treatment, prepare serial dilutions of Sorafenib in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove 50-100 µL of the medium from each well containing a spheroid.

-

Add an equal volume of the prepared Sorafenib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified incubator.

Protocol 3: Cell Viability Assessment using a Luminescence-Based Assay

This protocol describes a common method to assess the viability of cells within the 3D spheroid.

Materials:

-

Treated spheroids in a 96-well plate

-

CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

-

Opaque-walled 96-well plates suitable for luminescence reading

-

Luminometer

Procedure:

-

Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

-

Add a volume of the reagent to each well equal to the volume of the medium in the well.

-

Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. Plot the results to determine the IC50 value of Sorafenib.

References

- 1. Modelling the Sorafenib-resistant Liver Cancer Microenvironment by Using 3-D Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Spheroidal Age on Sorafenib Diffusivity and Toxicity in a 3D HepG2 Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - NCI [cancer.gov]

- 5. nbinno.com [nbinno.com]

- 6. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Sorafenib-Based Drug Delivery Systems: Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sorafenib and nitazoxanide disrupt mitochondrial function and inhibit regrowth capacity in three-dimensional models of hepatocellular and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 3D Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 18. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]

Application Notes: In Vitro Combination Protocols for Sorafenib Tosylate with Cytotoxic Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFRs, and PDGFR-B. While effective as a monotherapy for certain cancers like advanced hepatocellular carcinoma (HCC), its efficacy can be limited by drug resistance and side effects. Combining Sorafenib with traditional cytotoxic agents is a promising strategy to enhance therapeutic outcomes, overcome resistance, and potentially reduce required dosages. These application notes provide an overview of in vitro combination studies, detailed experimental protocols, and summaries of key findings.

Combination Strategies and In Vitro Efficacy

Combining Sorafenib with cytotoxic agents has shown synergistic or additive effects across various cancer cell lines. The interaction is often evaluated using the Combination Index (CI), where a CI value less than 1 indicates synergism.

Sorafenib in Combination with Platinum-Based Agents (e.g., Cisplatin)

The combination of Sorafenib with cisplatin has been investigated for its potential to synergistically inhibit cancer cell growth. Studies show this combination can enhance the inhibition of cell proliferation and induce autophagy and apoptosis.

Table 1: Summary of In Vitro Data for Sorafenib + Cisplatin Combination

| Cell Line | Drug Concentrations | Effect | Outcome | Reference(s) |

| HepG2 (HCC) | Sorafenib (10 µmol/L) + Cisplatin (10 mg/L) | Synergistic Inhibition | Cell survival rate reduced to 16.71% | |

| HUH6 (Hepatoblastoma) | Various | Additive Effect | Remarkable decrease in cell viability | |

| D17, SAOS2 (Osteosarcoma) | Various | Antagonistic Effects | Combination showed antagonistic effects |

Sorafenib in Combination with Anthracyclines (e.g., Doxorubicin)

The combination of Sorafenib and doxorubicin has demonstrated synergistic effects in several cancer models, leading to cell cycle arrest and enhanced apoptosis. This synergy may be partly due to Sorafenib's ability to inhibit Raf-1, which sensitizes tumor cells to doxorubicin-mediated apoptosis.

Table 2: Summary of In Vitro Data for Sorafenib + Doxorubicin Combination

| Cell Line | Drug Ratios (Sorafenib:Doxorubicin) | Effect (CI Value) | Outcome | Reference(s) |

| D17, SAOS2 (Osteosarcoma) | 20:1, 50:1, 100:1 | Synergistic (CI < 1) | G2/M phase cell cycle arrest | |

| - | - | Synergistic | Promotes ASK-1 mediated apoptosis |

Sorafenib in Combination with Antimetabolites (e.g., Gemcitabine)

Gemcitabine, a nucleoside analog, has shown strong synergistic effects when combined with Sorafenib in non-small cell lung cancer (NSCLC) cell lines. The sequence of administration can be critical, with studies indicating that gemcitabine followed by Sorafenib (Gem→Sor) yields the strongest synergism. This is because gemcitabine can activate signaling pathways that are subsequently suppressed by Sorafenib.

Table 3: Summary of In Vitro Data for Sorafenib + Gemcitabine Combination

| Cell Line | Drug Concentrations / Sequence | Effect (CI Value) | Outcome | Reference(s) |

| A549, PC-9 (NSCLC) | Sequential (Gem→Sor) | Strong Synergism | Increased S and G2/M phase arrest | |

| A549 (NSCLC) | 10 µg/ml Gemcitabine + 10 µM Sorafenib | Synergistic (CI = 0.65) | Induced apoptosis and cell cycle arrest | |

| Cholangiocarcinoma Cells | Gemcitabine (1.4 mmol/l) + Sorafenib (0.03 mmol/l) | Synergistic | Inhibited AKT/mTOR pathway, induced apoptosis |

Sorafenib in Combination with Taxanes (e.g., Paclitaxel)

The combination of Sorafenib and paclitaxel has been shown to effectively suppress the self-renewal and proliferation of cancer stem cells. This combination can also synergistically increase apoptotic cell death when combined with radiation therapy in preclinical models.

Table 4: Summary of In Vitro Data for Sorafenib + Paclitaxel Combination

| Cell Line | Drug Concentrations | Effect | Outcome | Reference(s) |

| miPS-BT549cmP, miPS-Huh7cmP (Cancer Stem Cells) | Paclitaxel (1-4 nM) + Sorafenib (1 µM) | Synergistic | Suppressed colony and sphere formation | |

| 8505C (Anaplastic Thyroid Cancer) | Various | Synergistic | Decreased cell viability, increased apoptosis | |

| SKOV3-red-fluc, HeyA8 (Ovarian Cancer) | Molar Ratio (PTX:SRF = 1:2.3) | Synergistic | Enhanced cytotoxicity |

Key Signaling Pathways in Combination Therapy

Sorafenib's primary mechanism involves the inhibition of the Ras/Raf/MEK/ERK (MAPK) pathway. However, cancer cells can develop resistance by activating alternative survival pathways, most notably the PI3K/AKT/mTOR pathway. Combining Sorafenib with cytotoxic agents can simultaneously block these critical pathways, leading to synergistic cell death. For instance, while some cytotoxic agents like cisplatin may enhance ERK phosphorylation, subsequent treatment with Sorafenib can suppress it, leading to a net decrease in cell viability.

Detailed Experimental Protocols

The following are generalized in vitro protocols for assessing the efficacy of Sorafenib combination therapies. Researchers should optimize parameters such as cell seeding density, drug concentrations, and incubation times for their specific cell lines and experimental goals.

Protocol: Cell Viability (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability and cytotoxicity.

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare stock solutions of Sorafenib Tosylate and the cytotoxic agent in a suitable solvent (e.g., DMSO).

-

Create a dilution series for each drug and for the combination at various ratios. The final solvent concentration should be consistent across all wells and typically <0.1%.

-

Remove the old medium from the cells and add 100 µL of medium containing the single agents or combinations. Include vehicle-only controls.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 0.5 mg/mL MTT solution in sterile PBS.

-

After the treatment incubation, add 10-20 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine IC₅₀ values for each agent.

-

Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with Sorafenib, the cytotoxic agent, or the combination at desired concentrations (e.g., their respective IC₅₀ values) for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect floating cells from the medium to include all apoptotic cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide (PI) solution.

-

Gently mix and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Use appropriate controls (unstained cells, single-stained cells) to set compensation and gates.

-

Quantify the cell populations:

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

-

Protocol: Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of key proteins in signaling pathways.

-

Cell Treatment and Lysis:

-

Seed cells in 60mm or 100mm dishes and treat with drugs as described previously for a specified time (e.g., 1 to 24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

-

General Experimental Workflow

The successful evaluation of a Sorafenib-based combination therapy in vitro follows a logical progression from broad cytotoxicity screening to mechanistic investigation.

Application Notes: Development of Sorafenib Tosylate Nanoformulations for Enhanced Drug Delivery